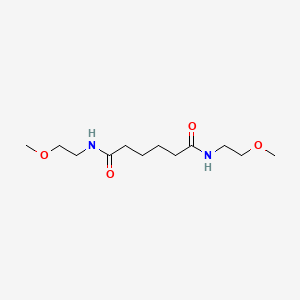

N,N'-bis(2-methoxyethyl)hexanediamide

Description

Properties

IUPAC Name |

N,N'-bis(2-methoxyethyl)hexanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-17-9-7-13-11(15)5-3-4-6-12(16)14-8-10-18-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDDDWLXEYMEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCCCC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methoxyethyl)hexanediamide typically involves the reaction of hexanedioic acid with 2-methoxyethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as benzene or toluene. The reaction mixture is heated to facilitate the formation of the amide bonds, resulting in the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-methoxyethyl)hexanediamide can be scaled up by using continuous-flow synthesis techniques. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-methoxyethyl)hexanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: N,N’-bis(2-methoxyethyl)hexanediamide is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers with specific properties.

Biology: In biological research, this compound can be used as a reagent for modifying biomolecules or as a precursor for the synthesis of bioactive compounds.

Industry: N,N’-bis(2-methoxyethyl)hexanediamide is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxyethyl)hexanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, leading to changes in their structure and function. These interactions can modulate various biochemical pathways and cellular processes, resulting in the desired effects.

Comparison with Similar Compounds

Structural and Physical Properties

*logP values estimated using substituent contribution models.

Key Observations :

- Polarity : The hydroxyethyl analog () is more hydrophilic (logP ~0.5) due to -OH groups, whereas methoxyethyl and aryl-substituted derivatives exhibit higher lipophilicity.

Antialgal and Antiparasitic Activity

Aryl-Substituted Hexanediamides ():

- N,N'-bis(3,4-dichlorophenyl)hexanediamide demonstrated antialgal activity, likely due to hydrophobic interactions with thylakoid membranes. Activity is chain-length-dependent, with hexanediamides (m=4) showing optimal inhibition .

- Low aqueous solubility of aryl derivatives limits bioavailability, suggesting formulation challenges .

- Bisbenzamidines (): N,N′-bis[4-(aminoiminomethyl)phenyl]hexanediamide exhibited potent anti-trypanosomal activity (IC₅₀ = 2–3 nM), attributed to the para-amidine groups and hexanediamide spacer . Methoxyethyl analogs may lack similar bioactivity due to the absence of amidine moieties but could serve as scaffolds for metal-based drug design .

Metal Coordination

- Copper and Silver Complexes (): N,N'-bis(2-methoxyethyl)malonamide formed stable copper(II) nitrate complexes, suggesting that the methoxyethyl substituents facilitate metal coordination via ether-oxygen donors . Hexanediamide derivatives with longer chains (e.g., hexanediamide vs. malonamide) may exhibit stronger chelation with larger metal ions due to increased flexibility .

Q & A

Basic: What are the standard synthetic routes for N,N'-bis(2-methoxyethyl)hexanediamide, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves a condensation reaction between hexanedioic acid dichloride and 2-methoxyethylamine. Key steps include:

- Activation of the acid: Use thionyl chloride (SOCl₂) to convert hexanedioic acid to its dichloride derivative.

- Nucleophilic substitution: React the dichloride with 2-methoxyethylamine in a dry aprotic solvent (e.g., dichloromethane) under inert atmosphere.

- Purification: Recrystallization or column chromatography to isolate the product.

Optimization strategies: - Stoichiometry: Maintain a 1:2 molar ratio of acid dichloride to amine.

- Temperature control: Slow addition of amine at 0–5°C minimizes side reactions.

- Coupling agents: For milder conditions, use carbodiimides (e.g., EDC) with HOBt to reduce racemization .

Basic: What spectroscopic techniques are most effective for characterizing N,N'-bis(2-methoxyethyl)hexanediamide?

Answer:

- NMR: ¹H and ¹³C NMR confirm the amide bond (δ ~6.5–7.5 ppm for NH in DMSO-d₆) and methoxy groups (δ ~3.2–3.5 ppm). 2D NMR (HSQC, HMBC) resolves overlapping signals from the hexanediamide backbone .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺ at m/z ~317.2).

- IR Spectroscopy: Amide C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups .

Advanced: How can computational methods predict the solubility and aggregation behavior of N,N'-bis(2-methoxyethyl)hexanediamide in polar solvents?

Answer:

- Solubility Parameters: Calculate Hansen solubility parameters (δD, δP, δH) using molecular dynamics (MD) simulations to identify compatible solvents (e.g., DMSO, DMF) .

- Aggregation Studies: Employ density functional theory (DFT) to model intermolecular interactions (e.g., H-bonding between amide groups). Pair with dynamic light scattering (DLS) to validate micelle or vesicle formation in aqueous solutions .

Advanced: How do structural modifications (e.g., varying alkoxy groups) affect the biological activity of hexanediamide derivatives?

Answer:

- Comparative SAR Studies: Synthesize analogs (e.g., replacing methoxy with ethoxy or chloro groups) and evaluate cytotoxicity (MTT assay) or antimicrobial activity (MIC testing).

- Mechanistic Insights: Use molecular docking to assess binding affinity to targets (e.g., enzymes or membrane receptors). For example, bulkier alkoxy groups may enhance lipid bilayer penetration .

Advanced: What experimental approaches resolve contradictions in reported thermal stability data for this compound?

Answer:

- Thermogravimetric Analysis (TGA): Conduct under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways.

- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and compare with literature. Contradictions often arise from impurities; use HPLC (>95% purity) for reliable data .

Advanced: How can researchers address discrepancies in crystallographic data for N,N'-bis(2-methoxyethyl)hexanediamide?

Answer:

- Refinement Protocols: Use SHELXL for high-resolution X-ray data. Adjust parameters (e.g., thermal displacement factors) to resolve disorder in methoxyethyl chains .

- Polymorphism Screening: Recrystallize from multiple solvents (e.g., ethanol vs. acetonitrile) and analyze via powder XRD to identify polymorphic forms .

Basic: What are the recommended handling and storage conditions to prevent degradation?

Answer:

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond.

- Handling: Use desiccants (e.g., silica gel) in storage environments. Monitor purity via HPLC every 6 months .

Advanced: What strategies mitigate toxicity concerns associated with bis(2-methoxyethyl) derivatives?

Answer:

- In Vitro Assays: Perform Ames tests for mutagenicity and MTT assays on human cell lines (e.g., HEK293) to assess acute toxicity.

- Environmental Impact: Follow OECD guidelines for biodegradability (e.g., Modified Sturm Test) to evaluate persistence in ecosystems .

Basic: How is the amphiphilic nature of this compound exploited in drug delivery systems?

Answer:

- Micelle Formation: Utilize critical micelle concentration (CMC) measurements via fluorescence spectroscopy (pyrene probe).

- Drug Loading: Encapsulate hydrophobic drugs (e.g., paclitaxel) and characterize release kinetics using dialysis membranes in PBS .

Advanced: What computational tools model the electronic properties of N,N'-bis(2-methoxyethyl)hexanediamide for optoelectronic applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.